molecular formula C16H17NOS B4881413 N-(4-methylphenyl)-2-(phenylthio)propanamide

N-(4-methylphenyl)-2-(phenylthio)propanamide

Cat. No. B4881413
M. Wt: 271.4 g/mol
InChI Key: INKZJUHKDGSCQE-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(phenylthio)propanamide is a chemical compound that is commonly known as 4-MePPP. It is a synthetic stimulant drug that belongs to the amphetamine class. It is a potent psychostimulant that has been used in scientific research to study the central nervous system's effects. The compound is known for its ability to enhance cognitive function, improve mood, and increase energy levels.

Scientific Research Applications

Cyclopropane Synthesis

N-(4-methylphenyl)-2-(phenylthio)propanamide has been utilized in the synthesis of functionalized cyclopropanes. A study by Tanaka, Minami, and Kaji (1987) demonstrates its role in producing a new dianion of 2-(phenylthio)cyclopropanecarboxamide, which reacts with various electrophiles to yield cyclopropanes with high stereoselectivity (Tanaka, Minami, & Kaji, 1987).

Antibacterial Activity

The compound has also been explored for antibacterial applications. Tumosienė et al. (2012) synthesized azole derivatives from related compounds, including 3-[(4-methylphenyl)amino]propanehydrazide, and found that some synthesized compounds exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Quantum Chemical Studies

Otuokere and Amaku (2015) conducted quantum chemical studies on a related compound, bicalutamide, which contains a similar propanamide structure. Their research focused on the steric energy and molecular orbital properties, providing insights into the molecular behavior of similar compounds (Otuokere & Amaku, 2015).

Photochemistry Research

The photochemistry of monothioimides, closely related to N-(4-methylphenyl)-2-(phenylthio)propanamide, was studied by Fu, Scheffer, and Trotter (1998). Their research provides insights into the photochemical properties and crystal structures of similar compounds, contributing to the understanding of their photochemical reactions (Fu, Scheffer, & Trotter, 1998).

properties

IUPAC Name

N-(4-methylphenyl)-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-12-8-10-14(11-9-12)17-16(18)13(2)19-15-6-4-3-5-7-15/h3-11,13H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKZJUHKDGSCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-(phenylsulfanyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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